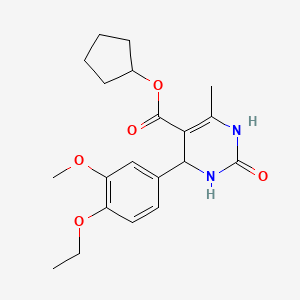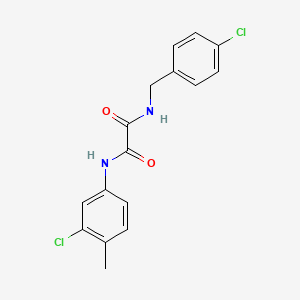![molecular formula C19H10F2N2O3 B4958289 2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 5275-70-7](/img/structure/B4958289.png)
2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Vue d'ensemble
Description
2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, also known as ADC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. ADC is a heterocyclic compound that belongs to the pyrano[3,2-c]chromene family and has a unique chemical structure that makes it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. 2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and growth.
Biochemical and Physiological Effects:
2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has been shown to have various biochemical and physiological effects on cells and tissues. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the expression of various inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has several advantages for use in lab experiments, including its high potency and selectivity towards cancer cells, low toxicity, and ability to induce apoptosis. However, it also has some limitations, such as its poor solubility in water and its potential to degrade over time, which can affect its efficacy.
Orientations Futures
There are several future directions for research on 2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile. One area of interest is the development of new synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the mechanism of action of 2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, which could lead to the development of more effective cancer therapies. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of 2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, as well as its potential interactions with other drugs. Overall, 2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has significant potential for use in drug discovery and development, and further research is needed to fully explore its applications.
Méthodes De Synthèse
The synthesis of 2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves a multi-step process that includes the reaction of 2,4-difluorobenzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with 4-hydroxycoumarin. The final step involves the reaction of the resulting compound with ammonium acetate to yield 2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile. This synthesis method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. 2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to have potent antimicrobial activity against Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
2-amino-4-(2,4-difluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F2N2O3/c20-9-5-6-10(13(21)7-9)15-12(8-22)18(23)26-17-11-3-1-2-4-14(11)25-19(24)16(15)17/h1-7,15H,23H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKCWMGHJRUDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)F)F)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385566 | |
| Record name | AC1MDLRG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | |
CAS RN |
5275-70-7 | |
| Record name | AC1MDLRG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzoate](/img/structure/B4958213.png)

![diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate](/img/structure/B4958228.png)
![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide](/img/structure/B4958229.png)
![3-[(4-chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4958246.png)
![5-(4-hydroxy-3-methoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4958253.png)
![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4958261.png)
![N-(4-chlorobenzyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4958268.png)

![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958288.png)



![methyl 2-{[N-[(4-ethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B4958310.png)